N-ethyl-1-phenylethanamine
Overview
Description
N-ethyl-1-phenylethanamine is an organic compound belonging to the class of amines. It is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
N-ethyl-1-phenylethanamine is a member of the amphetamine class and is closely related to amphetamine, methamphetamine, and phentermine . It primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans .
Biochemical Pathways
This compound is thought to affect several biochemical pathways. It is structurally similar to amphetamine and methamphetamine, suggesting that it may affect similar pathways
Pharmacokinetics
It is known that phenethylamine, a related compound, is primarily metabolized byMonoamine Oxidase B (MAO-B) . This suggests that this compound may have similar ADME properties. The bioavailability of this compound is likely to be influenced by these properties.
Result of Action
It has been used as a psychoactive stimulant and an appetite suppressant . This suggests that it may have effects on mood and appetite regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-1-phenylethanamine can be synthesized through several methods. One common method involves the reductive amination of acetophenone. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C(O)CH}_3 + \text{NH}_3 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{H}_2\text{O} ] In this reaction, acetophenone reacts with ammonia and hydrogen to form this compound .
Another method is the Leuckart reaction, which uses ammonium formate as a reducing agent. This method is particularly useful for producing enantiomerically pure compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary amines.
Scientific Research Applications
N-ethyl-1-phenylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A structurally similar compound with a phenyl group attached to the ethylamine backbone.
N-methyl-1-phenylethanamine: Similar to N-ethyl-1-phenylethanamine but with a methyl group instead of an ethyl group.
N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
N-ethyl-1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKPTDGTWOVONJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906087 | |
Record name | N-Ethyl-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90906087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10137-87-8 | |
Record name | N-Ethyl-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10137-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-alpha-methylbenzylamine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90906087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYL-.ALPHA.-METHYLBENZYLAMINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT1GL1G8B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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